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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 7

Cat. No.: B12409086

Materials and Reagents

Carbonic Anhydrase (e.g., bovine erythrocyte CA)

p-Nitrophenyl acetate (pNPA)

Tris-HCI buffer (e.g., 50 mM, pH 7.5)

Dimethyl sulfoxide (DMSO) or acetonitrile for dissolving pNPA

Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
96-well microplates or cuvettes

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols
Preparation of Reagents

Tris-HCI Buffer (50 mM, pH 7.5): Prepare a solution of Tris base and adjust the pH to 7.5
with HCI.

Carbonic Anhydrase Stock Solution: Dissolve carbonic anhydrase in Tris-HCI buffer to a
desired stock concentration (e.g., 1 mg/mL). Store on ice. Further dilutions should be made
in the assay buffer.
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e p-Nitrophenyl Acetate (pNPA) Stock Solution (20 mM): Dissolve pNPA in DMSO or
acetonitrile.[1] This stock solution should be prepared fresh. Due to the instability of pNPA in
agueous solutions, it is crucial to prepare the working solution immediately before use.[2]

Enzyme Activity Assay

The following protocol is for a 96-well microplate format. The volumes can be scaled up for use
In cuvettes.

o Prepare the reaction mixture: In each well of a 96-well plate, add the following in order:
o 160 pL of Tris-HCI buffer (50 mM, pH 7.5)

o 20 pL of the carbonic anhydrase solution (diluted in assay buffer to the desired
concentration).

o For the blank (no-enzyme control), add 20 pL of assay buffer instead of the enzyme
solution. This is essential to correct for the spontaneous hydrolysis of pNPA.[2]

e Pre-incubate: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5
minutes.

« Initiate the reaction: Add 20 pL of 20 mM pNPA stock solution to each well to start the
reaction. The final pNPA concentration will be 2 mM.

o Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm
at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate
reader. The rate of the reaction should be linear during the initial phase.

Data Analysis

o Correct for Spontaneous Hydrolysis: Subtract the rate of the blank (no-enzyme control) from
the rate of the enzyme-catalyzed reaction.

o Calculate the Rate of Reaction: Determine the initial velocity (Vo) of the reaction by
calculating the slope of the linear portion of the absorbance versus time plot (AAbs/At).
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o Calculate Enzyme Activity: The concentration of p-nitrophenol produced can be calculated
using the Beer-Lambert law (A = €cl), where A is the absorbance, € is the molar extinction
coefficient of p-nitrophenol at 405 nm (approximately 18,000 M—tcm~* at pH 7.5), c is the
concentration, and | is the path length of the cuvette or well. The enzyme activity can then be
expressed in units such as pmol/min or U/mg of protein.

Data Presentation

The esterase activity of carbonic anhydrase can be characterized by determining its kinetic
parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). This is achieved
by measuring the initial reaction rates at various pNPA concentrations.

PNPA Initial Velocity Initial Velocity Corrected Initial
Concentration (AAbs/min) - No (AAbs/min) - With Velocity

(mM) Enzyme Enzyme (AAbs/min)

0.25 0.005 0.055 0.050

0.5 0.006 0.100 0.094

1.0 0.008 0.170 0.162

2.0 0.010 0.250 0.240

4.0 0.012 0.350 0.338

8.0 0.015 0.450 0.435

These data can then be plotted (e.g., using a Lineweaver-Burk plot) to determine the Km and
Vmax values for the carbonic anhydrase esterase activity.

Visualizations

Substrate Binding Detection of p-Nitrophenol

p-Nitrophenyl Acetate

Carbonic Anhydrase (CA) p-Nitrophenol + Acetate Spectrophotometer (405 nm)
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Caption: Enzymatic hydrolysis of pNPA by Carbonic Anhydrase.
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Caption: Workflow for the carbonic anhydrase esterase activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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